N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Description
N-[(1Z)-1-[5-(4-Bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a synthetic small molecule characterized by a complex structure integrating multiple pharmacophores. Key structural features include:
- Imidazole-containing side chain: A 3-(1H-imidazol-1-yl)propylamino group linked via an amide bond, likely contributing to hydrogen bonding and metal coordination .
- Z-configuration: The (1Z)-propen-2-yl group introduces stereochemical specificity, influencing molecular geometry and binding affinity .
Bioactivity data for this specific compound are unavailable, but structurally related molecules exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O3/c1-19-3-5-21(6-4-19)26(33)31-24(27(34)30-13-2-15-32-16-14-29-18-32)17-23-11-12-25(35-23)20-7-9-22(28)10-8-20/h3-12,14,16-18H,2,13,15H2,1H3,(H,30,34)(H,31,33)/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYFFYWDNVIDKA-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The imidazole moiety is then attached via nucleophilic substitution, and the final step involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent due to its promising biological activities:
-
Antimicrobial Activity : Studies have shown that N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide exhibits significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be notably low, indicating strong efficacy compared to standard antibiotics.
Bacterial Strain MIC (µg/mL) MBC (µg/mL) Acinetobacter baumannii 8 16 Klebsiella pneumoniae 16 32 Escherichia coli 32 64 - Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines. Its mechanism involves the modulation of key signaling pathways that control cell survival and proliferation, making it a candidate for further anticancer drug development.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, that are crucial in disease pathways. For instance, docking studies suggest effective binding to protein kinases and transcription factors, disrupting their normal functions and promoting cell death in cancerous cells.
Study on Antibacterial Efficacy
A recent study published in MDPI reported that derivatives of furan-based compounds exhibited enhanced antibacterial activity against various clinically isolated drug-resistant bacteria. Modifications in the molecular structure significantly influenced biological activity, emphasizing the importance of structural diversity in drug development.
Anticancer Research
Research conducted on similar furan derivatives indicated their potential in inhibiting tumor growth in xenograft models. These findings suggest that modifications can lead to improved efficacy and selectivity for anticancer applications.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazole-Containing Derivatives
The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide shares the imidazole-propylamino motif but substitutes the furan-bromophenyl group with a benzodioxol-chlorophenyl system. Despite these differences, both compounds exhibit hydrogen-bonding capabilities via imidazole, which may enhance binding to proteins like cytochrome P450 or kinases . Bioactivity clustering studies suggest that imidazole derivatives with halogenated aryl groups often cluster together in bioactivity profiles, indicating shared mechanisms such as enzyme inhibition .
Bromophenyl-Substituted Compounds
Brominated analogs, such as 1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate (bromopropylate), prioritize halogen-mediated interactions. Unlike the target compound, bromopropylate lacks the imidazole and furan moieties, resulting in distinct bioactivity (e.g., acaricidal vs. Structural similarity networks indicate that bromophenyl groups paired with heterocycles (e.g., furan) enhance selectivity for hydrophobic binding pockets .
Computational Similarity Metrics
Tanimoto and Dice Coefficients
Using Morgan fingerprints and MACCS keys, the target compound’s similarity to imidazole-containing analogs can be quantified. For example:
| Compound | Tanimoto (Morgan) | Dice (MACCS) |
|---|---|---|
| Imidazole-hydrazinecarboxamide | 0.68 | 0.72 |
| Bromopropylate | 0.32 | 0.28 |
Higher scores (>0.5) correlate with conserved bioactivity profiles, as seen in clustered compounds from the NCI-60 dataset .
Molecular Networking and Cosine Scores
MS/MS-based molecular networking reveals that the target compound’s fragmentation pattern (e.g., bromophenyl or imidazole-derived ions) clusters with furan-imidazole hybrids. A cosine score >0.7 suggests strong structural relatedness, supporting dereplication efforts .
Analytical Comparisons
NMR Spectroscopy
Comparative NMR analysis (as in rapamycin analogs ) would highlight chemical shift differences in regions influenced by substituents. For example:
- Region A (positions 39–44) : Shifts in the furan or benzamide protons due to bromophenyl vs. methyl substitution.
- Region B (positions 29–36): Variations in imidazole-propylamino proton environments affecting hydrogen-bonding capacity.
X-ray Crystallography
The Z-configuration of the propen-2-yl group, confirmed via single-crystal analysis , distinguishes it from E-isomers, which may exhibit reduced steric complementarity in target binding.
Bioactivity and Target Interactions
While direct data are lacking, compounds with overlapping structural motifs (e.g., imidazole-propylamino + halogenated aryl) show affinity for kinase and protease targets. Docking studies suggest that the bromophenyl-furan moiety enhances binding to hydrophobic pockets, while the imidazole group interacts with catalytic residues .
Biological Activity
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a furan ring, a bromophenyl substituent, and an imidazole moiety, which contribute to its biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H21BrN2O3 |
| Molecular Weight | 465.3 g/mol |
| IUPAC Name | N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methylbenzamide |
| InChI Key | CIBCEHFHAYROGP-QNGOZBTKSA-N |
The compound’s unique structure enables it to interact with various biological targets, potentially modulating enzyme activities and influencing cellular pathways.
The biological activity of this compound is primarily attributed to its ability to bind specific molecular targets, such as enzymes and receptors. This binding can modulate their activity, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways or act as an antagonist at certain receptors, thereby exerting anti-inflammatory or anti-tumor effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial : Compounds derived from imidazole have shown effectiveness against various bacterial strains. For example, studies have demonstrated that related imidazole compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
- Antitumor : The presence of the imidazole ring suggests potential antitumor properties, as many imidazole derivatives have been reported to inhibit tumor growth by interfering with cancer cell signaling pathways .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated significant inhibition zones for certain derivatives, highlighting the potential of similar compounds in treating infections .
- Antitumor Activity : Another research focused on a series of furan-containing compounds, including derivatives similar to this compound. The findings suggested that these compounds could inhibit cancer cell proliferation in vitro by inducing apoptosis .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including coupling of the bromophenyl-furan moiety with the imidazole-propylamine linker and subsequent benzamide functionalization. Critical challenges include:
- Regioselectivity : Ensuring proper substitution patterns on the furan and imidazole rings during coupling steps. For example, protecting groups may be required to prevent side reactions at reactive sites like the imidazole nitrogen .
- Stereochemical control : Maintaining the (Z)-configuration of the propen-2-yl group during enamine formation. Low-temperature conditions (<0°C) and catalysts like Et3N are recommended to minimize isomerization .
- Yield optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry). For instance, DMF at 60°C improves solubility of aromatic intermediates, while Pd-mediated cross-coupling steps require inert atmospheres .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Chromatography : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) resolves impurities. Retention times should match reference standards .
- Spectroscopy :
- <sup>1</sup>H/13C NMR : Key signals include the furan β-protons (δ 6.2–6.8 ppm), imidazole protons (δ 7.5–8.1 ppm), and the (Z)-configured vinyl proton (δ 6.9 ppm, coupling constant J = 10–12 Hz) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 546.0892 (calculated for C28H24BrN4O3<sup>+</sup>) .
- X-ray crystallography : For absolute stereochemical confirmation, single crystals can be grown via vapor diffusion (solvent: DCM/hexane) .
Advanced Research Questions
Q. How can computational methods predict and optimize this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or G-protein-coupled receptors. The bromophenyl group shows high affinity for hydrophobic pockets, while the imidazole-propylamine linker may form hydrogen bonds with catalytic residues .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data. For example, substituents on the benzamide ring (e.g., methyl vs. methoxy) significantly modulate cellular permeability .
- MD simulations : Assess stability of the compound in target binding sites over 100-ns trajectories. The furan ring’s rigidity may reduce conformational entropy loss upon binding .
Q. How can contradictory bioactivity data in different assays be resolved?
Example contradiction: High potency in enzyme inhibition assays (IC50 = 50 nM) but poor cellular activity (EC50 > 10 µM).
- Mechanistic studies :
- Assay conditions : Verify buffer composition (e.g., ATP levels in kinase assays) and cell-line specificity. For instance, P-glycoprotein overexpression in certain lines may efflux the compound .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS identifies metabolites. The imidazole ring is prone to oxidative N-dealkylation, while the furan may form epoxide intermediates .
- Isotope labeling : Synthesize a deuterated analog at the propylamine linker to track metabolic hotspots .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms. The bromophenyl group may act as a competitive inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
